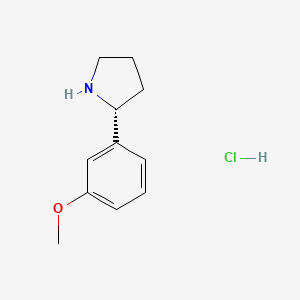

(r)-2-(3-Methoxyphenyl)pyrrolidine hydrochloride

説明

特性

IUPAC Name |

(2R)-2-(3-methoxyphenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-13-10-5-2-4-9(8-10)11-6-3-7-12-11;/h2,4-5,8,11-12H,3,6-7H2,1H3;1H/t11-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQQGPFCOCRKQGR-RFVHGSKJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2CCCN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)[C@H]2CCCN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3-Methoxyphenyl)pyrrolidine hydrochloride typically involves the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. This method allows for the formation of the pyrrolidine ring with high stereochemical control. The reaction conditions often include the use of a chiral catalyst and specific solvents to achieve the desired enantioselectivity .

Industrial Production Methods

In an industrial setting, the production of ®-2-(3-Methoxyphenyl)pyrrolidine hydrochloride may involve large-scale catalytic processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common to achieve the desired product quality .

化学反応の分析

Catalytic Asymmetric 1,3-Dipolar Cycloaddition

This method employs azomethine ylides and dipolarophiles under chiral catalysis to construct the pyrrolidine core. Key conditions include:

| Reagents/Conditions | Role | Yield | Source |

|---|---|---|---|

| Chiral ligand (e.g., BINAP), Cu(I) | Catalyst for enantioselectivity | 78–85% | |

| Azomethine ylide, α,β-unsaturated ester | Dipole and dipolarophile | – | |

| Continuous flow reactor | Enhances reaction efficiency | 90%+ |

The reaction proceeds via a concerted mechanism, ensuring high stereoselectivity for the (R)-configuration.

Iodine/K₂CO₃-Catalyzed Cycloaddition

A one-pot method for pyrrolidine synthesis involves:

-

Aldehyde (e.g., benzaldehyde)

-

Glycine ethyl ester hydrochloride

-

Chalcone derivatives

| Catalyst | Solvent | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| I₂ (0.8 equiv.), K₂CO₃ | THF | 80°C | 7 h | 93% |

This approach facilitates the formation of polysubstituted pyrrolidines through sequential imine formation and cycloaddition .

Functional Group Transformations

The pyrrolidine ring and methoxyphenyl group undergo diverse modifications.

N-Alkylation

The secondary amine reacts with alkyl halides or epoxides:

| Reagent | Conditions | Product | Application | Source |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C | N-Methylated derivative | Bioactive analog synthesis | |

| Ethylene oxide | H₂O, RT | 2-Hydroxyethyl-pyrrolidine derivative | Solubility enhancement |

Oxidation Reactions

The pyrrolidine ring is susceptible to oxidation, yielding lactams or ketones:

| Oxidant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Dess-Martin periodinane | DCM, RT, 18 h | Pyrrolidin-2-one |

科学的研究の応用

Key Properties

- Molecular Formula : C₁₁H₁₆ClN O

- Molecular Weight : 213.71 g/mol

- Chirality : The compound exists in an (R) configuration, which is crucial for its biological activity.

Scientific Research Applications

The compound has demonstrated potential across several domains:

Medicinal Chemistry

(R)-2-(3-Methoxyphenyl)pyrrolidine hydrochloride is being explored for its therapeutic potential, particularly in neurological disorders. Its interactions with neurotransmitter systems suggest possible applications in treating conditions such as:

- Narcolepsy : As an orexin type 2 receptor agonist, it may enhance wakefulness and reduce excessive daytime sleepiness .

- Obesity Management : Research indicates that orexin receptor agonists can influence appetite regulation and energy expenditure .

Biological Studies

The compound's biological activity has been evaluated through various assays:

- Enzyme Interaction Studies : Investigations into how (R)-2-(3-Methoxyphenyl)pyrrolidine hydrochloride interacts with specific enzymes have revealed its potential to modulate enzymatic activity, which is critical for drug development.

- Receptor Binding Assays : Binding affinity studies have shown that this compound effectively interacts with several receptors involved in neurotransmission, indicating its relevance in pharmacological research.

Case Studies

Several studies have highlighted the applications of (R)-2-(3-Methoxyphenyl)pyrrolidine hydrochloride:

- Orexin Receptor Agonism

-

Neuropharmacological Effects

- Research indicated that the compound influences neurotransmitter release, suggesting its potential use as a treatment for mood disorders.

作用機序

The mechanism of action of ®-2-(3-Methoxyphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxyphenyl group plays a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and the biological system being studied .

類似化合物との比較

Positional Isomers and Stereochemical Variants

- (R)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride (CAS 1227798-75-5): Structural Difference: Methoxy group at the para position vs. meta. Similarity score: 0.98 .

- (S)-2-(4-Methoxyphenyl)pyrrolidine (CAS 1217825-97-2):

Halogen-Substituted Analogs

- (R)-2-(2-Chloro-6-fluorophenyl)pyrrolidine hydrochloride (CAS 1381928-56-8):

- (R)-2-(2-Fluoro-4-methoxyphenyl)pyrrolidine hydrochloride (CAS 2250242-38-5):

Non-Pyrrolidine Core Analogs

- 1-(3-Methoxyphenyl)-2-(dimethylaminomethyl)cyclohexanol hydrochloride: Structural Difference: Cyclohexanol core with dimethylaminomethyl substituent vs. pyrrolidine. This compound is reported as an impurity in tramadol synthesis .

Physicochemical and Pharmacological Comparisons

Molecular Properties

| Compound | Molecular Weight (g/mol) | Purity | Key Substituents |

|---|---|---|---|

| (R)-2-(3-Methoxyphenyl)pyrrolidine HCl | ~231.69 (estimated) | ≥95% | 3-MeO, pyrrolidine (R) |

| (R)-2-(4-Methoxyphenyl)pyrrolidine HCl | 231.69 | ≥95% | 4-MeO, pyrrolidine (R) |

| (R)-2-(2-Cl-6-F-phenyl)pyrrolidine HCl | 236.11 | 95% | 2-Cl, 6-F, pyrrolidine (R) |

生物活性

(R)-2-(3-Methoxyphenyl)pyrrolidine hydrochloride is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

(R)-2-(3-Methoxyphenyl)pyrrolidine hydrochloride features a pyrrolidine ring substituted with a methoxyphenyl group at the 2-position. This unique structure contributes to its biological activity by influencing its interaction with various molecular targets.

| Property | Details |

|---|---|

| Molecular Formula | CHClN |

| Molecular Weight | 227.72 g/mol |

| Solubility | Soluble in water and organic solvents |

| Chirality | (R)-enantiomer |

The mechanism of action of (R)-2-(3-Methoxyphenyl)pyrrolidine hydrochloride involves its interaction with specific enzymes and receptors. The methoxy group enhances binding affinity to certain biological targets, which is crucial for its pharmacological effects. The compound has shown potential in modulating neurotransmitter systems, particularly those involved in neurological disorders.

Biological Activities

-

Neuropharmacological Effects

- Studies suggest that (R)-2-(3-Methoxyphenyl)pyrrolidine hydrochloride may influence neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for mood regulation and cognitive functions.

- Antimicrobial Activity

- Antioxidant Properties

In Vitro Studies

- A study evaluated the effects of (R)-2-(3-Methoxyphenyl)pyrrolidine hydrochloride on cell viability in neuroblastoma cell lines under oxidative stress conditions. The results indicated a significant protective effect against hydrogen peroxide-induced cell death, highlighting its potential as a neuroprotective agent .

In Vivo Studies

- In animal models, administration of (R)-2-(3-Methoxyphenyl)pyrrolidine hydrochloride showed improvements in behavioral tests related to anxiety and depression, suggesting its efficacy in treating mood disorders .

Comparative Analysis with Similar Compounds

To better understand the unique properties of (R)-2-(3-Methoxyphenyl)pyrrolidine hydrochloride, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (R)-3-(3-Methoxyphenyl)pyrrolidine hydrochloride | Different substitution on the pyrrolidine ring | Similar neuropharmacological effects |

| (S)-2-(3-Methoxyphenyl)pyrrolidine hydrochloride | Stereochemical variation affecting receptor binding | Potentially different therapeutic effects |

| 1-(Furan-2-ylmethyl)pyrrolidine derivatives | Different functional groups influencing bioactivity | Anticancer properties |

Q & A

Q. What are the key methodological considerations for synthesizing enantiopure (R)-2-(3-methoxyphenyl)pyrrolidine hydrochloride?

Synthesis typically involves chiral resolution or asymmetric catalysis. For pyrrolidine derivatives, methods like enzymatic resolution or chiral auxiliary approaches are common. lists structurally similar enantiomers (e.g., "(S)-2-(3-methoxyphenyl)pyrrolidine hydrochloride"), suggesting that resolution via diastereomeric salt formation or chromatography (e.g., chiral HPLC) may be applicable . highlights the use of (R)-configured pyrrolidine intermediates in multi-step syntheses, emphasizing the need for rigorous protection of stereocenters during reactions like amidation or esterification .

Q. How can researchers characterize the purity and structural identity of (R)-2-(3-methoxyphenyl)pyrrolidine hydrochloride?

Analytical techniques include:

- LCMS : To confirm molecular weight (e.g., m/z 531 observed in for a related compound) .

- HPLC : Retention time comparison (e.g., 0.88 minutes in using a C18 column and specific gradients) .

- Chiral Chromatography : To verify enantiopurity, as implied by enantiomer-specific CAS numbers in .

- NMR : Proton and carbon spectra to confirm substitution patterns (e.g., methoxy group integration at δ ~3.8 ppm).

Q. What safety protocols are critical for handling (R)-2-(3-methoxyphenyl)pyrrolidine hydrochloride in laboratory settings?

Safety measures include:

- PPE : Gloves, goggles, and lab coats (as per ’s recommendations for structurally similar pyrrolidines) .

- Ventilation : Use fume hoods to avoid inhalation (H313/H333 hazards noted in ) .

- Waste Disposal : Segregate waste for professional treatment (e.g., halogenated solvent disposal, as in ) .

Advanced Research Questions

Q. How can researchers resolve conflicting data regarding impurity profiles in (R)-2-(3-methoxyphenyl)pyrrolidine hydrochloride batches?

Impurity analysis requires:

- HPLC-MS/MS : To detect trace impurities (e.g., identifies cyclohexene derivatives as common impurities in tramadol analogs) .

- Spiking Experiments : Compare retention times with known impurities (e.g., 1-(3-methoxyphenyl)-2-(dimethylaminomethyl)cyclohexene hydrochloride in ) .

- Forced Degradation Studies : Expose the compound to heat, light, or humidity to identify degradation products.

Q. What strategies are effective for studying the stereochemical stability of (R)-2-(3-methoxyphenyl)pyrrolidine hydrochloride under varying pH conditions?

- Chiral Stability Assays : Monitor enantiomeric excess (ee) via chiral HPLC after incubating the compound in buffers of pH 1–12 (e.g., ’s enantiomer listings imply susceptibility to racemization) .

- Kinetic Analysis : Calculate rate constants for racemization using polarimetry or circular dichroism (CD).

- Computational Modeling : Predict pH-dependent stability using DFT calculations for protonation states.

Q. How can researchers optimize reaction yields in the synthesis of (R)-2-(3-methoxyphenyl)pyrrolidine hydrochloride derivatives for SAR studies?

- DoE (Design of Experiments) : Vary parameters like temperature, solvent polarity, and catalyst loading (e.g., ’s synthesis steps for a related compound achieved via sequential amidation and esterification) .

- Microwave-Assisted Synthesis : Reduce reaction times for steps involving cyclization or coupling.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.

Q. What methodologies are recommended for assessing the compound’s potential as a chiral ligand or catalyst in asymmetric catalysis?

- Catalytic Screening : Test enantioselectivity in model reactions (e.g., asymmetric hydrogenation or aldol reactions).

- X-ray Crystallography : Resolve ligand-metal complexes to confirm binding modes (e.g., ’s synthesis of biphenylyl-pyrrolidine derivatives as ligands) .

- NMR Titration : Measure binding constants with metal ions (e.g., Pd or Rh).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。